Cas no 331460-24-3 (2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate)
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
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2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C166290-25mg |
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate |
331460-24-3 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C166290-50mg |
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate |
331460-24-3 | 50mg |
$ 380.00 | 2022-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00949105-1g |
(2-Chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Ambeed | A951850-1g |
(2-Chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | 90% | 1g |
$611.0 | 2024-04-20 | |
| A2B Chem LLC | AI79395-1mg |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI79395-5mg |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI79395-10mg |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI79395-500mg |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI79395-1g |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
331460-24-3 | >90% | 1g |
$1295.00 | 2024-04-20 |
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate Suppliers
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
Introduction to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (CAS No. 331460-24-3)
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, with the CAS number 331460-24-3, is a synthetic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro-substituted and nitro-substituted benzyl group, as well as a nitro-substituted benzoic acid ester moiety. These structural elements contribute to its potential applications in various scientific and industrial contexts.
The synthesis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate typically involves multi-step reactions, including nitration, chlorination, and esterification processes. The nitration step introduces the nitro groups onto the benzene rings, while the chlorination step adds the chlorine atom to the benzyl group. Finally, the esterification reaction forms the ester bond between the carboxylic acid and the alcohol. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
In recent years, 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate has been studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of novel drugs. The presence of multiple functional groups, such as the nitro and chloro substituents, provides a versatile platform for further chemical modifications. These modifications can lead to compounds with improved pharmacological properties, such as enhanced solubility, stability, and bioavailability.
A study published in the Journal of Medicinal Chemistry highlighted the role of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate in the development of anti-cancer agents. Researchers found that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The nitro groups were found to play a crucial role in enhancing the compound's ability to induce apoptosis in cancer cells. This finding opens up new avenues for the design of more effective anti-cancer drugs.
Beyond its applications in medicinal chemistry, 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate has also been explored for its potential use in materials science. The compound's unique electronic properties make it a promising candidate for use in organic electronics and photovoltaic devices. Recent research has shown that derivatives of this compound can be used to improve the efficiency and stability of organic solar cells. The nitro groups contribute to enhanced charge transport properties, while the chloro substituent helps to fine-tune the electronic structure.
In addition to its potential applications in drug development and materials science, 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate has also been studied for its environmental impact. Researchers have investigated its biodegradability and toxicity to ensure that it can be safely used in industrial processes. Studies have shown that under controlled conditions, this compound can be effectively degraded by microorganisms, reducing its environmental footprint.
The safety profile of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is another important aspect that has been extensively studied. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure that users can work with this compound safely. Proper personal protective equipment (PPE) is recommended when handling this compound to minimize exposure risks.
In conclusion, 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate (CAS No. 331460-24-3) is a versatile organic compound with a wide range of potential applications in medicinal chemistry, materials science, and environmental studies. Its unique structural features make it an attractive candidate for further research and development. As new studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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